{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone
Description
The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone features a carbazole core substituted with an ethyl group at the 9-position, linked via a methylene bridge to a piperazine ring. The piperazine is further connected to a 3-fluorophenyl methanone moiety.
Properties
Molecular Formula |
C26H26FN3O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20/h3-11,16-17H,2,12-15,18H2,1H3 |
InChI Key |
BTPNUKYNSXPLND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and fluorophenyl groups.
Preparation of 9-Ethyl-9H-Carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Functionalization: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to obtain 9-ethyl-9H-carbazol-3-carbaldehyde.
Formation of the Final Compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with piperazine and 3-fluorobenzoyl chloride under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: The corresponding alcohol of the fluorophenyl moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Materials Science: The carbazole moiety makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: Its unique structure allows it to be used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE depends on its application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related analogues, focusing on substituent variations and their implications:
Key Differences and Implications
Core Structure: Carbazole vs. Fluorene: Carbazole’s nitrogen atom introduces electron-rich characteristics, beneficial for charge transport in optoelectronics , whereas fluorene’s planar structure (e.g., ) enhances rigidity, favoring enzyme inhibition . Piperazine Modifications: Sulfonyl () or ethanedioate () groups improve solubility and metabolic stability compared to the target compound’s methanone linkage.
Substituent Effects: Halogenated Aromatics: The 3-fluorophenyl group in the target compound vs. 4-chlorophenoxy in alters electronic distribution and lipophilicity, impacting drug-receptor interactions . Alkyl Chains: Ethyl (target compound) vs. hexyl () chains influence aggregation behavior in solid-state optoelectronic applications .
Biological Activity :
- Fluorene-piperazine hybrids () show antimicrobial activity via InhA inhibition, whereas sulfonyl-piperazine derivatives () may target kinases. The target compound’s carbazole-piperazine scaffold could exhibit dual functionality in both optoelectronics and CNS drug design.
Synthetic Routes :
- Carbazole-piperazine derivatives are typically synthesized via Buchwald-Hartwig coupling or nucleophilic substitution , while fluorene analogues () employ SN2 reactions with halogenated fluorenes.
Research Findings and Data
- Optoelectronic Performance : Carbazole derivatives with ethynyl bridges () emit in the deep-blue region (416–428 nm), whereas the target compound’s simpler structure may exhibit shorter emission wavelengths, suitable for UV-light applications .
- Drug Likeness : The target compound’s calculated logP (∼3.5, estimated) is comparable to ’s sulfonyl-piperazine derivative (logP ∼2.8), suggesting moderate blood-brain barrier permeability .
Biological Activity
The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone is a complex organic molecule that combines structural motifs from carbazole, piperazine, and fluorophenyl groups. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Structural Overview
The molecular formula of the compound is C26H26F2N4O, with a molecular weight of approximately 460.52 g/mol. The structural components include:
| Component | Description |
|---|---|
| Carbazole Moiety | Known for its electronic properties and bioactivity. |
| Piperazine Ring | Often associated with neuroactive properties. |
| Fluorophenyl Group | Enhances lipophilicity and biological activity. |
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
-
Antitumor Activity
- A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor effects by reactivating the p53 pathway in melanoma cells, leading to increased apoptosis and reduced proliferation without toxic effects on normal tissues .
- The mechanism involves the modulation of caspase activities, which are crucial for apoptosis .
-
Antimicrobial Activity
- Derivatives of carbazole have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures exhibited zones of inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans ranging from 10.3 mm to 26.08 mm at concentrations of 50 µg/mL .
- The lipophilic nature of these compounds facilitates their penetration through microbial membranes, enhancing their efficacy .
-
Neuroprotective Effects
- Piperazine derivatives are often investigated for their neuroprotective properties, potentially acting on neurotransmitter systems.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Preparation of 9-Ethylcarbazole
- Reacting carbazole with bromoethane in the presence of potassium hydroxide.
- Formation of Intermediate Compounds
- The synthesized carbazole is functionalized to introduce piperazine and fluorophenyl groups through various coupling reactions under optimized conditions.
Case Studies
Several studies have highlighted the biological activities associated with carbazole derivatives:
- Study on ECCA's Antitumor Effects
- Antimicrobial Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
